Linezolid Dimer
Overview
Description
Linezolid Dimer is a synthetic compound derived from Linezolid, an oxazolidinone antibiotic. Linezolid is known for its effectiveness against Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . This compound, as the name suggests, is a dimeric form of Linezolid, which may exhibit unique properties and enhanced biological activities compared to its monomeric counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Linezolid Dimer typically involves the dimerization of Linezolid through a series of chemical reactions. One common method includes the use of coupling agents to link two Linezolid molecules. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired dimeric product .
Chemical Reactions Analysis
Types of Reactions
Linezolid Dimer can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the dimer.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated this compound .
Scientific Research Applications
Linezolid Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study dimerization and its effects on molecular properties.
Biology: Investigated for its potential enhanced antibacterial activity compared to Linezolid.
Medicine: Explored for its potential use in treating infections caused by resistant bacterial strains.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control.
Mechanism of Action
Linezolid Dimer exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial translation. This mechanism is similar to that of Linezolid, but the dimeric form may exhibit enhanced binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Linezolid: The monomeric form, widely used as an antibiotic.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms but different pharmacokinetic properties.
Clindamycin: A lincosamide antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
Linezolid Dimer is unique due to its dimeric structure, which may confer enhanced biological activity and stability compared to its monomeric form. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
N,N-bis[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3/t23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMHNDGSFJVMU-ZEQRLZLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C[C@H]4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730799 | |
Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908143-04-4 | |
Record name | N,N-Bis({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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